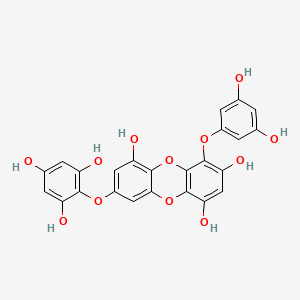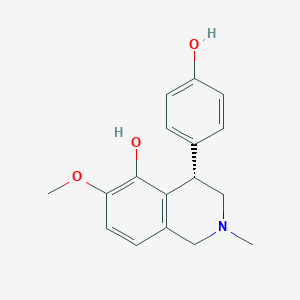
Latifine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latifine is a natural product found in Crinum latifolium with data available.
Applications De Recherche Scientifique
Asymmetric Synthesis
- Synthesis Techniques : A novel synthesis approach for isoquinoline alkaloids like Latifine was reported by Couture et al. (2003). This method involves a stereoselective reduction and Pictet–Spengler cyclization to generate the tetrahydroisoquinoline unit, important for the production of this compound (Couture, Deniau, Grandclaudon, & Lebrun, 2003).
Chemical Synthesis and Modifications
- Palladium-Catalyzed Formation : Honda, Namiki, and Satoh (2001) developed a palladium-catalyzed intramolecular carbon-carbon bond formation method, which was effective in producing 4-arylisoquinoline derivatives, leading to the synthesis of this compound (Honda, Namiki, & Satoh, 2001).
- Alternative Synthesis Routes : Kumar, Ghosh, Bhima, and Mehta (2009) reported a short route for synthesizing this compound dimethyl ether, involving key steps like Grignard reaction and Pictet–Spengler cyclisation (Kumar, Ghosh, Bhima, & Mehta, 2009).
- Efficient Syntheses Methods : An efficient one-pot synthesis of this compound and Cherylline dimethyl ether was reported by Shi et al. (2018), employing a microwave-irradiated solvent-free pinacol rearrangement (Shi et al., 2018).
Applications in Other Fields
- Magnetism and Electro-Optical Devices : Research on materials like LaAlO3/SrTiO3 interfaces has relevance to this compound in terms of chemical manipulation and applications in fields like magnetism and electro-optical devices. Studies by Kalisky et al. (2012) and Ortmann, Duncan, and Demkov (2019) delve into manipulating magnetism and designing electro-optical devices, respectively, which can be relevant for understanding the broader applications of chemicals like this compound (Kalisky et al., 2012); (Ortmann, Duncan, & Demkov, 2019).
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(4S)-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C17H19NO3/c1-18-9-12-5-8-15(21-2)17(20)16(12)14(10-18)11-3-6-13(19)7-4-11/h3-8,14,19-20H,9-10H2,1-2H3/t14-/m0/s1 |
Clé InChI |
YKBSLDJRMFMWHQ-AWEZNQCLSA-N |
SMILES isomérique |
CN1C[C@H](C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O |
SMILES canonique |
CN1CC(C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O |
Synonymes |
latifine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)
![[18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
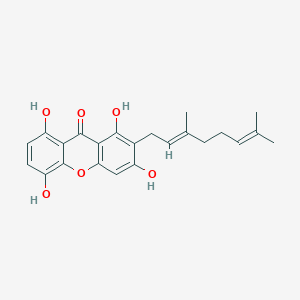

![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)
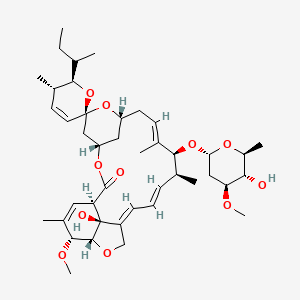
![1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene](/img/structure/B1251610.png)
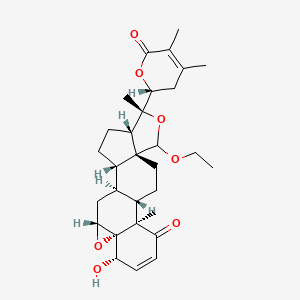
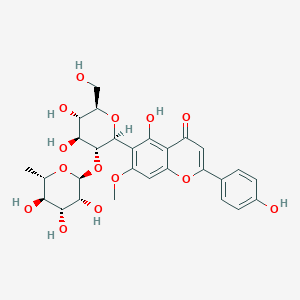
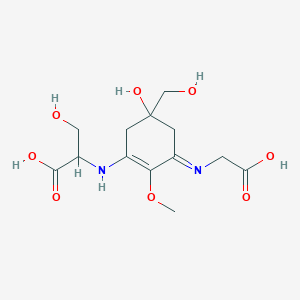
![(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione](/img/structure/B1251616.png)
